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molecular formula C14H12BrNO2S B8509440 N-(5-Bromonaphthalene-1-carbothioyl)-N-methylglycine CAS No. 84533-15-3

N-(5-Bromonaphthalene-1-carbothioyl)-N-methylglycine

Cat. No. B8509440
M. Wt: 338.22 g/mol
InChI Key: GFPLMVUVCPPPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04600724

Procedure details

A 1N aqueous NaOH solution (25 ml) was added to a suspension of N-[(5-bromo-1-napthalenyl)thioxomethyl]-N-methylglycine methyl ester (7.3 g, 20.7 mmoles; described in Example 3) in methanol (75 ml). The mixture was stirred at 20° to 22° C. for 21/2 hr, neutralized to pH 7 with aqueous HCl and concentrated under reduced pressure to remove methanol. The residual solution was rendered acidic (pH=2) with the addition of aqueous HCl solution and extracted with ethyl acetate. The extract was dried (MgSO4) and evaporated to dryness. The residue was crystallized from ethyl acetate-hexane to give 5.3 g of the title compound; mp 181° C.; NMR (DMSO-d6) δ 2.95 (s, 3H), 4.65 & 5.2 (2d, J=16.8, 2H), 7.85 (m, 6H), UVλmax (EtOH) 285 nm (ε12,300), 280 (12,400), 221 (42,600); IR(Nujol™) 2900, 1720 cm-1 ; Anal Calcd: C, 49.72% H, 3.58% N, 4.14%; Found: C, 49.63% H, 3.63% N, 4.18%.
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
N-[(5-bromo-1-napthalenyl)thioxomethyl]-N-methylglycine methyl ester
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:22])[CH2:6][N:7]([C:9]([C:11]1[C:20]2[C:15](=[C:16]([Br:21])[CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][CH:12]=1)=[S:10])[CH3:8].Cl>CO>[Br:21][C:16]1[CH:17]=[CH:18][CH:19]=[C:20]2[C:15]=1[CH:14]=[CH:13][CH:12]=[C:11]2[C:9](=[S:10])[N:7]([CH3:8])[CH2:6][C:5]([OH:22])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
N-[(5-bromo-1-napthalenyl)thioxomethyl]-N-methylglycine methyl ester
Quantity
7.3 g
Type
reactant
Smiles
COC(CN(C)C(=S)C1=CC=CC2=C(C=CC=C12)Br)=O
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° to 22° C. for 21/2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove methanol
ADDITION
Type
ADDITION
Details
with the addition of aqueous HCl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C2C=CC=C(C2=CC=C1)C(N(CC(=O)O)C)=S
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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